1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2,2-dimethylpropan-1-one
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Overview
Description
The compound “1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2,2-dimethylpropan-1-one” is a complex organic molecule. It contains a furan ring, which is a heterocyclic compound with a five-membered ring structure containing oxygen . It also has a sulfonyl functional group attached to the furan ring, which could potentially participate in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The sulfonyl group could potentially act as an electrophile in reactions with nucleophiles. The furan ring might undergo reactions at the 2- and 5-positions due to the electron-rich nature of the oxygen atom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. For example, the presence of the polar sulfonyl group might increase its solubility in polar solvents .Scientific Research Applications
Furan Derivatives in Organic Synthesis
Furan derivatives are crucial in organic synthesis, offering routes to construct complex molecular architectures. For instance, multisubstituted furans can be prepared from dialkyl 2-(aziridin-2-ylmethylene)malonate and/or 1,3-dione through aziridine ring opening, followed by aromatization. This method is notable for being metal-free and atom-economical, as it retains all atoms from the starting materials in the final product (Yadav et al., 2017).
Sulfonyl Groups in Chemical Synthesis
Sulfonyl groups play a vital role in chemical synthesis, particularly in modifying antibacterial properties. For example, the chemical modification of sulfazecin to enhance antibacterial activity involves synthesizing various 2-azetidinone derivatives with sulfonyl groups. This modification has shown promise for developing antibiotics with potent activity against Gram-negative bacteria (Sendai et al., 1985).
Azetidinones in Medicinal Chemistry
Azetidinones, particularly β-lactams, are foundational in medicinal chemistry, especially for their antibacterial properties. For instance, the synthesis of N-sulfonylazetidin-2-imines via a copper(I) oxide catalyzed multicomponent reaction showcases the utility of azetidinones in developing novel compounds with potential biological activity. This method highlights the efficiency of synthesizing complex molecules under solvent-free conditions, offering an eco-friendly alternative to traditional syntheses (Xiaohu et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
The future research directions for this compound could involve further studies to understand its chemical reactivity, potential uses, and biological activity. This could include testing the compound in various reaction conditions, studying its interactions with biological targets, and evaluating its potential for development into a pharmaceutical drug .
Properties
IUPAC Name |
1-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]-2,2-dimethylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-13(2,3)12(15)14-7-11(8-14)19(16,17)9-10-5-4-6-18-10/h4-6,11H,7-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNQJVKZPMMKPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CC(C1)S(=O)(=O)CC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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